

An In-depth Technical Guide to 3-(2,3,5-Trimethylphenoxy)piperidine

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Compound of Interest

Compound Name:	3-(2,3,5-Trimethylphenoxy)piperidine
CAS No.:	946725-76-4
Cat. No.:	B1388753

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.^[1] Its conformational flexibility and ability to engage in key binding interactions make it an attractive structural motif for drug design.^[1] This guide focuses on a specific, yet under-documented derivative, **3-(2,3,5-Trimethylphenoxy)piperidine** (CAS No. 946725-76-4), a molecule that combines the piperidine core with a substituted phenoxy group. While specific data for this compound is not extensively available in peer-reviewed literature, this document will provide a comprehensive overview based on established principles of organic synthesis, spectroscopic analysis of analogous structures, and the well-documented pharmacological relevance of the 3-phenoxy piperidine class. We will explore its chemical identity, propose a robust synthetic strategy, predict its spectroscopic characteristics, and discuss its potential as a pharmacologically active agent.

Chemical Identity and Structural Features

IUPAC Name: **3-(2,3,5-Trimethylphenoxy)piperidine**

CAS Number: 946725-76-4[2]

Molecular Formula: C₁₄H₂₁NO

Molecular Weight: 219.32 g/mol

The structure of **3-(2,3,5-Trimethylphenoxy)piperidine** is characterized by a piperidine ring connected at the 3-position to a 2,3,5-trimethylphenyl group via an ether linkage. This arrangement imparts a combination of lipophilic and hydrophilic properties, with the trimethylphenyl group contributing to lipophilicity and the secondary amine of the piperidine ring providing a site for hydrogen bonding and potential salt formation. The substitution pattern on the aromatic ring is a key feature that can influence the molecule's steric and electronic properties, which in turn can affect its binding affinity to biological targets.

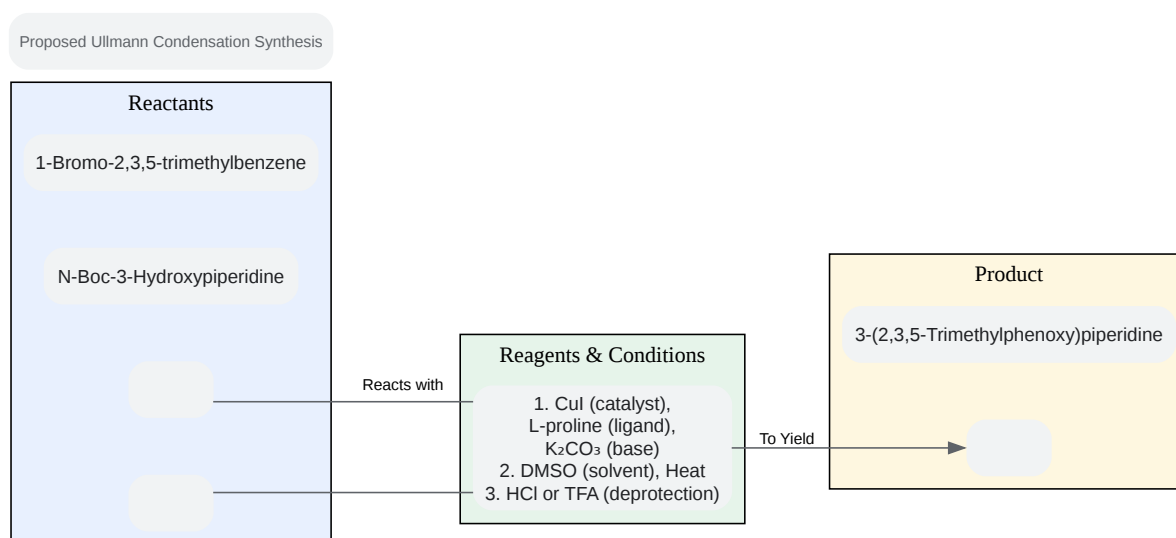
Identifier	Value	Source
IUPAC Name	3-(2,3,5-Trimethylphenoxy)piperidine	-
CAS Number	946725-76-4	[2]
Molecular Formula	C ₁₄ H ₂₁ NO	[2]
Molecular Weight	219.32 g/mol	[2]

Proposed Synthesis and Mechanistic Rationale

The synthesis of **3-(2,3,5-Trimethylphenoxy)piperidine** can be logically approached through the formation of the aryl ether bond. Two classical and highly effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Given the nature of the reactants, a variation of the Ullmann condensation, specifically an O-arylation, is a highly plausible and efficient route.

Synthetic Scheme: Ullmann Condensation

The Ullmann condensation provides a direct method for the formation of a C-O bond between an aryl halide and an alcohol, catalyzed by a copper species.[3][4] In this proposed synthesis, 3-hydroxypiperidine serves as the alcohol component and a suitably halogenated 1,2,4-trimethylbenzene is the aryl partner.



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Caption: Proposed Ullmann Condensation Synthesis.

Step-by-Step Experimental Protocol

- **Protection of Piperidine Nitrogen:** To prevent side reactions at the secondary amine, the synthesis should commence with an N-protected 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine. This is a standard procedure in piperidine chemistry.
- **Ullmann Condensation:**

- To a reaction vessel, add N-Boc-3-hydroxypiperidine (1.0 eq.), 1-bromo-2,3,5-trimethylbenzene (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
- Add dimethyl sulfoxide (DMSO) as the solvent.
- Heat the reaction mixture at a temperature range of 90-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
- Deprotection of Piperidine Nitrogen:
 - Dissolve the purified N-Boc-**3-(2,3,5-trimethylphenoxy)piperidine** in a suitable solvent such as dichloromethane or 1,4-dioxane.
 - Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
 - Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
 - Remove the solvent and excess acid under reduced pressure.
 - The resulting product can be neutralized with a base and extracted, or isolated as the corresponding salt.

Rationale for Experimental Choices

- **N-Boc Protection:** The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
- **Copper(I) Iodide and L-proline:** The use of a copper(I) catalyst is characteristic of the Ullmann condensation. L-proline has been shown to be an effective and inexpensive ligand that accelerates the reaction and improves yields.[5]
- **Potassium Carbonate:** A mild inorganic base is required to deprotonate the hydroxyl group of 3-hydroxypiperidine, forming the corresponding alkoxide which is the active nucleophile in the reaction.
- **DMSO as Solvent:** A polar aprotic solvent like DMSO is typically used in Ullmann condensations as it can dissolve the reactants and salts and can withstand the high temperatures often required.

Predicted Spectroscopic Data

While experimental spectra for **3-(2,3,5-Trimethylphenoxy)piperidine** are not readily available, a prediction of its key ^1H and ^{13}C NMR signals can be made based on the analysis of its structure and comparison with known data for piperidine and substituted aromatic compounds.

Predicted ^1H and ^{13}C NMR Shifts

Predicted NMR spectral data.

Predicted ^1H NMR Shifts (CDCl_3 , ppm)
6.5-7.0 (m, 2H, Ar-H)
4.2-4.5 (m, 1H, -O-CH-)
2.8-3.2 (m, 4H, -CH ₂ -N-CH ₂ -)
1.5-2.0 (m, 4H, piperidine CH ₂)
2.1-2.3 (s, 9H, 3 x Ar-CH ₃)
1.5-2.5 (br s, 1H, NH)

Predicted ^{13}C NMR Shifts (CDCl_3 , ppm)
150-155 (Ar-C-O)
130-140 (Ar-C-CH ₃)
110-125 (Ar-CH)
70-75 (-O-CH-)
45-55 (-CH ₂ -N-CH ₂ -)
20-35 (piperidine CH ₂)
15-20 (Ar-CH ₃)

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Caption: Predicted NMR spectral data.

Expected ^1H NMR (in CDCl_3):

- Aromatic Protons: Signals in the range of δ 6.5-7.0 ppm, likely appearing as multiplets or singlets depending on the specific coupling patterns.
- Piperidine Proton (H-3): A multiplet in the region of δ 4.2-4.5 ppm, corresponding to the proton attached to the carbon bearing the phenoxy group.
- Piperidine Protons (H-2, H-6): Multiplets in the range of δ 2.8-3.2 ppm, representing the protons on the carbons adjacent to the nitrogen atom.
- Piperidine Protons (H-4, H-5): Multiplets in the range of δ 1.5-2.0 ppm.
- Methyl Protons: Three distinct singlets in the region of δ 2.1-2.3 ppm, each integrating to 3 protons.
- NH Proton: A broad singlet that can appear over a wide range (δ 1.5-2.5 ppm) and is D_2O exchangeable.

Expected ^{13}C NMR (in CDCl_3):

- Aromatic Carbons: Signals in the range of δ 110-155 ppm, with the carbon attached to the oxygen appearing most downfield.
- Piperidine Carbon (C-3): A signal in the range of δ 70-75 ppm.
- Piperidine Carbons (C-2, C-6): Signals in the range of δ 45-55 ppm.
- Piperidine Carbons (C-4, C-5): Signals in the range of δ 20-35 ppm.
- Methyl Carbons: Signals in the range of δ 15-20 ppm.

Potential Pharmacological Significance and Future Directions

The piperidine ring is a key component in numerous FDA-approved drugs and is associated with a wide range of biological activities, including but not limited to, anticancer, antioxidant, and CNS-related effects.[1][6] The 3-phenoxy piperidine scaffold, in particular, has been explored for various therapeutic applications. For instance, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated as potential antidepressant agents.[7]

The presence of the trimethylphenoxy group in **3-(2,3,5-Trimethylphenoxy)piperidine** is expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The methyl groups can affect the molecule's lipophilicity, which can impact its ability to cross biological membranes, including the blood-brain barrier. Furthermore, the substitution pattern on the phenyl ring can modulate the molecule's interaction with target proteins, potentially leading to enhanced potency or selectivity.

Given the broad biological activities of piperidine derivatives, **3-(2,3,5-Trimethylphenoxy)piperidine** could be a valuable candidate for screening in various biological assays, including:

- **Central Nervous System (CNS) Targets:** Due to the prevalence of the piperidine scaffold in CNS-active drugs, this compound could be evaluated for its activity at various receptors and transporters in the brain.
- **Anticancer and Antiproliferative Assays:** Many piperidine-containing compounds have demonstrated significant anticancer properties.[1]
- **Antimicrobial and Antiviral Screening:** The piperidine nucleus is also found in a number of antimicrobial and antiviral agents.

The synthesis of a focused library of analogs with variations in the substitution pattern on the phenoxy ring and on the piperidine nitrogen would be a logical next step to establish a structure-activity relationship (SAR) and to identify lead compounds for further drug development.

Conclusion

While **3-(2,3,5-Trimethylphenoxy)piperidine** is not yet a well-characterized compound, its structural features, combining the privileged piperidine scaffold with a substituted phenoxy moiety, make it an intriguing target for chemical and pharmacological investigation. This guide has provided a comprehensive framework for its synthesis, predicted its key spectroscopic features, and highlighted its potential for biological activity based on the extensive literature on related compounds. The proposed synthetic route via an Ullmann condensation is robust and based on well-established chemical principles. Further experimental work is warranted to synthesize and characterize this molecule and to explore its potential as a novel therapeutic agent. The insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery.

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